ethyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule combining a pyrrolo[2,3-b]quinoxaline core with a tetrahydrobenzothiophene carboxylate ester. The pyrroloquinoxaline moiety is substituted with a 2-phenylethyl group at the 1-position and an amino group at the 2-position, while the tetrahydrobenzothiophene ring is functionalized with a carbamate linkage to the quinoxaline system and an ethyl ester at the 3-position. Its synthesis likely involves multi-step reactions, including cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a key intermediate, as described in ) followed by coupling with a preformed pyrroloquinoxaline carbonyl derivative .
However, its stereochemical complexity—arising from the tetrahydrobenzothiophene ring puckering and the chiral centers in the pyrroloquinoxaline system—requires careful crystallographic analysis, often performed using programs like SHELXL or ORTEP-3 for structural validation .
Properties
Molecular Formula |
C30H29N5O3S |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
ethyl 2-[[2-amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H29N5O3S/c1-2-38-30(37)23-19-12-6-9-15-22(19)39-29(23)34-28(36)24-25-27(33-21-14-8-7-13-20(21)32-25)35(26(24)31)17-16-18-10-4-3-5-11-18/h3-5,7-8,10-11,13-14H,2,6,9,12,15-17,31H2,1H3,(H,34,36) |
InChI Key |
FUCHUYSVYVVARM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CCC6=CC=CC=C6)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. One common method includes the reaction of tryptamine with ibuprofen using N,N’-dicyclohexylcarbodiimide as a dehydrating reagent . This reaction forms an amide bond, resulting in the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Core Heterocycle Variations: The target compound’s tetrahydrobenzothiophene core (6-membered, partially saturated) contrasts with the thienopyridine system in ’s compound (5-membered thiophene fused to pyridine). This difference impacts aromaticity and solubility: the tetrahydrobenzothiophene likely exhibits higher conformational flexibility but lower π-stacking capability .
Substituent Effects: The 2-phenylethyl group on the pyrroloquinoxaline may improve lipophilicity and membrane permeability relative to unsubstituted analogues. The Boc-protected amine in the thienopyridine derivative () highlights divergent functionalization strategies—whereas the target compound employs a free amino group for further reactivity .
Synthetic Complexity :
- The target compound’s synthesis requires precise coupling of two advanced intermediates, whereas simpler analogues (e.g., ’s benzothiophene ester) are synthesized in fewer steps. This complexity may limit scalability without optimized crystallographic guidance .
Physicochemical and Crystallographic Properties
- Ring Puckering: The tetrahydrobenzothiophene ring in the target compound adopts a non-planar conformation due to puckering, quantified using Cremer-Pople coordinates (). Similar puckering is observed in ’s intermediate but is less pronounced in rigid thienopyridines () .
- Crystallographic Validation : Structural determination of such compounds often relies on SHELX software for refinement, with WinGX suites aiding in data visualization (). The target compound’s large unit cell parameters (inferred from its molecular weight) necessitate high-resolution data for accurate modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
